N-{1-[1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-(4-ethoxyphenoxy)acetamide N-{1-[1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-(4-ethoxyphenoxy)acetamide
Brand Name: Vulcanchem
CAS No.: 1005974-92-4
VCID: VC11973321
InChI: InChI=1S/C27H27N7O3/c1-5-36-20-9-11-21(12-10-20)37-15-25(35)31-24-13-18(3)32-34(24)27-22-14-30-33(26(22)28-16-29-27)23-8-6-7-17(2)19(23)4/h6-14,16H,5,15H2,1-4H3,(H,31,35)
SMILES: CCOC1=CC=C(C=C1)OCC(=O)NC2=CC(=NN2C3=NC=NC4=C3C=NN4C5=CC=CC(=C5C)C)C
Molecular Formula: C27H27N7O3
Molecular Weight: 497.5 g/mol

N-{1-[1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-(4-ethoxyphenoxy)acetamide

CAS No.: 1005974-92-4

Cat. No.: VC11973321

Molecular Formula: C27H27N7O3

Molecular Weight: 497.5 g/mol

* For research use only. Not for human or veterinary use.

N-{1-[1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-(4-ethoxyphenoxy)acetamide - 1005974-92-4

Specification

CAS No. 1005974-92-4
Molecular Formula C27H27N7O3
Molecular Weight 497.5 g/mol
IUPAC Name N-[2-[1-(2,3-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-yl]-2-(4-ethoxyphenoxy)acetamide
Standard InChI InChI=1S/C27H27N7O3/c1-5-36-20-9-11-21(12-10-20)37-15-25(35)31-24-13-18(3)32-34(24)27-22-14-30-33(26(22)28-16-29-27)23-8-6-7-17(2)19(23)4/h6-14,16H,5,15H2,1-4H3,(H,31,35)
Standard InChI Key DKDGFHGWXXQELI-UHFFFAOYSA-N
SMILES CCOC1=CC=C(C=C1)OCC(=O)NC2=CC(=NN2C3=NC=NC4=C3C=NN4C5=CC=CC(=C5C)C)C
Canonical SMILES CCOC1=CC=C(C=C1)OCC(=O)NC2=CC(=NN2C3=NC=NC4=C3C=NN4C5=CC=CC(=C5C)C)C

Introduction

N-{1-[1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-(4-ethoxyphenoxy)acetamide is a complex heterocyclic compound with potential applications in medicinal chemistry. Its structure incorporates multiple functional groups and heterocyclic frameworks, making it a candidate for pharmacological investigations, particularly as an inhibitor in enzymatic pathways or as a therapeutic agent. Below, we provide a detailed analysis of its chemical properties, synthesis, and potential biological activities.

Synthesis Pathway

The synthesis of N-{1-[1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-(4-ethoxyphenoxy)acetamide typically involves multistep reactions:

  • Formation of the Pyrazolo[3,4-d]pyrimidine Core:

    • Reactants: 2,3-dimethylphenylhydrazine and a pyrimidine precursor.

    • Reaction: Cyclization under acidic or basic conditions to form the pyrazolo[3,4-d]pyrimidine scaffold.

  • Functionalization with Methylpyrazole:

    • The pyrazolo[3,4-d]pyrimidine intermediate is reacted with 3-methylpyrazole through nucleophilic substitution or condensation.

  • Attachment of the Phenoxyacetamide Group:

    • Reactants: Ethoxyphenol and chloroacetyl chloride.

    • Reaction: Etherification followed by amidation to introduce the phenoxyacetamide moiety.

The final product is purified via recrystallization or chromatographic techniques to ensure high yield and purity.

Enzymatic Inhibition

The compound's heterocyclic structure suggests potential as an inhibitor of enzymes like kinases or oxidases due to its ability to mimic natural substrates or bind active sites.

Anti-inflammatory Potential

Molecular docking studies on related pyrazolo[3,4-d]pyrimidine derivatives have shown strong binding affinities to inflammation-related enzymes such as 5-lipoxygenase (5-LOX). This indicates potential for further investigation into anti-inflammatory applications.

Spectroscopic Characterization

The compound can be characterized using standard analytical techniques:

TechniqueCharacteristic Peaks/Signals
1H NMRSignals for aromatic protons (~7–8 ppm), methyl groups (~2 ppm), and amide NH (~9–10 ppm).
13C NMRPeaks corresponding to carbonyl (~170 ppm), aromatic carbons (~120–150 ppm), and methyl carbons.
Mass Spectrometry (MS)Molecular ion peak at ~456 m/z confirming molecular weight.

Crystallography

Single-crystal X-ray diffraction can confirm the compound's three-dimensional structure, including bond angles and torsion within the heterocyclic rings.

Comparative Analysis with Related Compounds

Compound NameCore StructureApplications
Pyrazolo[3,4-d]pyrimidinonePyrazolo[3,4-d]pyrimidineAnti-inflammatory
N-(5-amino-1H-triazol-3-yl)pyridine sulfonamidesPyridine with triazole substituentsAntifungal
N-{1-[1-(2,3-dimethylphenyl)]}-pyrazole derivativesPyrazoleAntibacterial

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